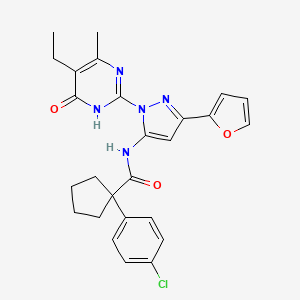

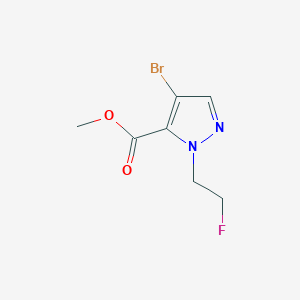

![molecular formula C9H10N2S2 B2712437 [5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanamine CAS No. 868238-07-7](/img/structure/B2712437.png)

[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanamine” is also known as “2-甲酰胺-5-(2-巯基-1,3-噻唑-4-基)-噻吩” in Chinese . It is an intermediate of Arotinolol Hydrochloride , which is a selective β1-adrenergic receptor antagonist clinically used to treat mild to moderate primary hypertension, angina pectoris, rapid heart rhythm disorders, and primary tremors .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code:1S/C9H9NOS2/c1-6-10-8(5-12-6)9-3-2-7(4-11)13-9/h2-5,12-13H,1H3 . This indicates that the compound contains 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 2 sulfur atoms .

Scientific Research Applications

[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanamine has a variety of applications in scientific research. It is widely used as a reagent in organic synthesis, due to its ability to form various derivatives. Additionally, this compound has been used as a catalyst in the synthesis of heterocyclic compounds, as well as in the synthesis of various pharmaceuticals. It has also been used as a fluorescent dye in fluorescence microscopy, as well as an inhibitor of certain enzymes.

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biochemical pathways and enzymes, or stimulate/block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been reported to activate or inhibit various biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor or cytotoxic effects .

Advantages and Limitations for Lab Experiments

The use of [5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanamine in lab experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, there are some limitations to the use of this compound in lab experiments. It is not soluble in water, making it difficult to dissolve in aqueous solutions. Additionally, it is toxic and can cause skin irritation, so it should be handled with care.

Future Directions

The potential applications of [5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanamine are vast, and there are numerous future directions for its use. One potential direction is to explore its use as a drug delivery system. Additionally, its anti-tumor activity could be further investigated to develop new treatments for cancer. Furthermore, its anti-inflammatory and anti-oxidant effects could be explored to develop new treatments for various diseases. Finally, its ability to interact with various biological molecules could be further studied to develop new therapeutic agents.

Synthesis Methods

The synthesis of [5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanamine has been studied extensively. The most common method of synthesis is through a condensation reaction between 2-methyl-1,3-thiazole-4-carboxylic acid and thiophene-2-carbaldehyde in the presence of an acid catalyst. The reaction yields a thiophene derivative containing a methylthiazole moiety and a methylamine group, which is the desired product this compound. Other methods of synthesis include the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with thiophene-2-carboxylic acid, as well as the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with thiophene-2-carboxylic acid in the presence of an acid catalyst.

properties

IUPAC Name |

[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S2/c1-6-11-8(5-12-6)9-3-2-7(4-10)13-9/h2-3,5H,4,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXXKTKEZQJYKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(S2)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

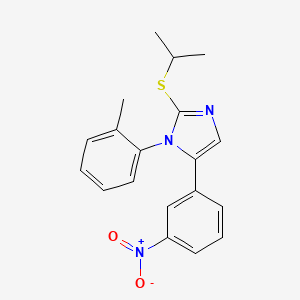

![N-(3-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2712354.png)

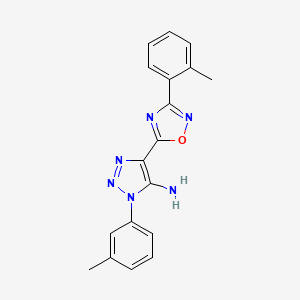

![N-(2-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2712355.png)

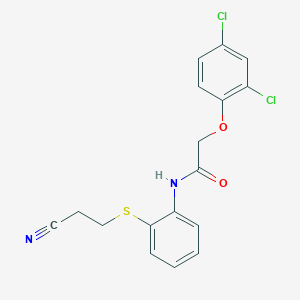

![(2-Chloropyridin-4-yl)-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B2712357.png)

![5-chloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2712362.png)

![(S)-2-(1-(((7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)methyl)cyclohexyl)acetic acid](/img/structure/B2712364.png)

![2-(8,9-Dimethoxy-5-oxo-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-6-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2712366.png)

![3-allyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2712373.png)

![1-(3-hydroxypropyl)-4-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2712375.png)

![[4-(1,3-Dioxolan-2-yl)phenyl]methanamine](/img/structure/B2712377.png)